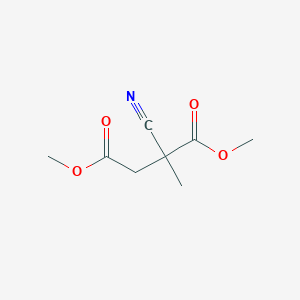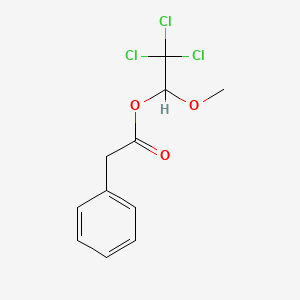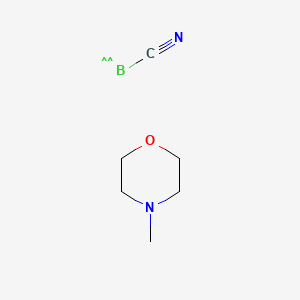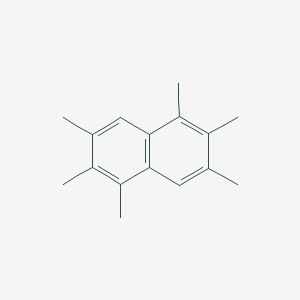![molecular formula C8H11NO3 B14655004 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one CAS No. 49831-30-3](/img/structure/B14655004.png)
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound that features a unique structural framework. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on the ring-opening polymerization of bicyclic oxalactam, followed by subsequent functionalization steps .
Chemical Reactions Analysis
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized derivatives of the original compound .
Scientific Research Applications
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds, including potential therapeutics for neurological and psychiatric diseases . In medicine, it has been investigated for its potential use in the treatment of conditions such as Parkinson’s disease, depression, and schizophrenia . In industry, it is employed in the production of telechelic polyamides with amino groups, which have applications in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is important for its biological activity . It has been shown to interact with κ-opioid receptors, exhibiting agonist activity . Additionally, its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it may exert its effects through similar pathways .
Comparison with Similar Compounds
Properties
CAS No. |
49831-30-3 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-7-4-2-3-6(12-7)8(9)11/h6-7H,2-4H2,1H3 |
InChI Key |
LFISJNHRAXJZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCC(C1=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


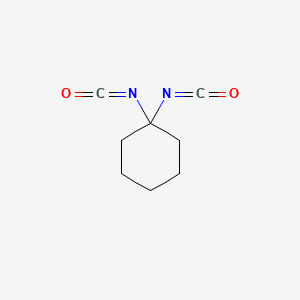

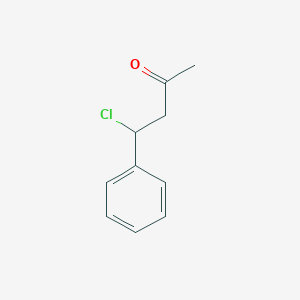
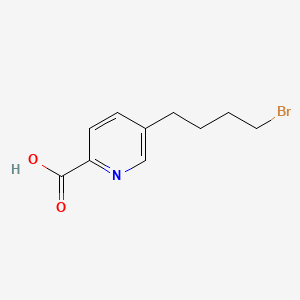
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
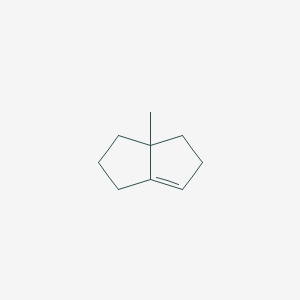
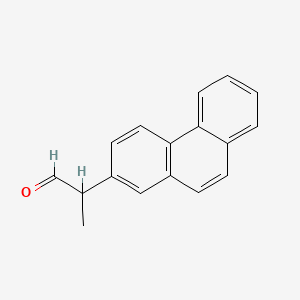

![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)
